5-(3-nitrobenzoyl)-N2-(prop-2-en-1-yl)-1,3-thiazole-2,4-diamine
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Overview
Description
4-Amino-2-(Prop-2-En-1-Ylamino)-1,3-Thiazol-5-Ylmethanone: is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a thiazole ring substituted with an amino group, a prop-2-en-1-ylamino group, and a 3-nitrophenylmethanone group, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(Prop-2-En-1-Ylamino)-1,3-Thiazol-5-Ylmethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.
Substitution Reactions: The amino and prop-2-en-1-ylamino groups are introduced through nucleophilic substitution reactions.
Attachment of the 3-Nitrophenylmethanone Group: This step involves a coupling reaction, often facilitated by a palladium catalyst, to attach the 3-nitrophenylmethanone group to the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(Prop-2-En-1-Ylamino)-1,3-Thiazol-5-Ylmethanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the nitro group to an amino group.
Substitution: The amino and prop-2-en-1-ylamino groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Functionalized thiazole derivatives.
Scientific Research Applications
4-Amino-2-(Prop-2-En-1-Ylamino)-1,3-Thiazol-5-Ylmethanone: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-2-(Prop-2-En-1-Ylamino)-1,3-Thiazol-5-Ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Amino-2-(Prop-2-En-1-Ylamino)-1,3-Thiazol-5-Ylmethanone: can be compared with other thiazole derivatives:
4-Amino-2-(Prop-2-En-1-Ylamino)-1,3-Thiazol-5-Ylmethanone: Similar structure but lacks the nitro group, leading to different biological activities.
4-Amino-2-(Prop-2-En-1-Ylamino)-1,3-Thiazol-5-Ylmethanone: Similar structure but with a different substitution pattern on the phenyl ring, affecting its reactivity and applications.
This compound’s unique combination of functional groups and structural features makes it a valuable molecule for various scientific and industrial applications.
Properties
IUPAC Name |
[4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-(3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c1-2-6-15-13-16-12(14)11(21-13)10(18)8-4-3-5-9(7-8)17(19)20/h2-5,7H,1,6,14H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOOUPSIRAPDLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=C(S1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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